molecular formula C7H8OS B8410194 (5-Vinyl-thiophen-2-yl)-methanol

(5-Vinyl-thiophen-2-yl)-methanol

Cat. No. B8410194
M. Wt: 140.20 g/mol
InChI Key: HGANTOQIACSMQS-UHFFFAOYSA-N
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Patent
US08933015B2

Procedure details

A solution of 5-vinyl-thiophene-2-carbaldehyde (900 mg, 6.4 mmol) in anhydrous methanol (20 mL) was cooled to 0° C. under an atmosphere of nitrogen and treated with sodium borohydride (268 mg, 7.1 mmol). The reaction was stirred at 0° C. for 5 minutes and then at room temperature for 5 minutes, before being quenched with water and concentrated in vacuo. The aqueous layer was extracted twice with dichloromethane, the combined organics dried through a hydrophobic frit and concentrated in vacuo. The product was purified by silica gel chromatography using iso-hexanes/ethyl acetate 7:1 then 2:1 to afford the title compound (800 mg, 88%) as a colourless oil. 1H NMR (300 MHz, CDCl3) δ1.76 (t, J=6.0 Hz, 1H), 4.80 (d, J=6.3 Hz, 2H), 5.15 (d, J=10.7 Hz, 1H), 5.55 (d, J=17.4 Hz, 1H), 6.78 (dd, J=17.4, 10.7 Hz, 1H), 6.85 (d, J=3.6 Hz, 1H), 6.88 (d, J=3.6 Hz, 1H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6]([CH:8]=[O:9])=[CH:5][CH:4]=1)=[CH2:2].[BH4-].[Na+]>CO>[CH:1]([C:3]1[S:7][C:6]([CH2:8][OH:9])=[CH:5][CH:4]=1)=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
C(=C)C1=CC=C(S1)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
268 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
before being quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organics dried through a hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=C)C1=CC=C(S1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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